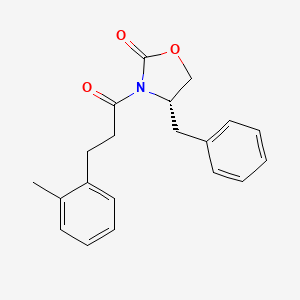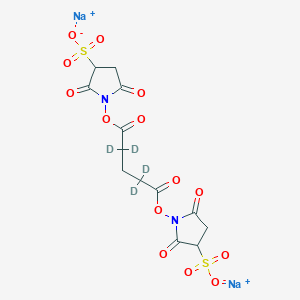
Deuterated Crosslinker BS2G-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a deuterated version of the BS2G crosslinker, containing four deuterium atoms that make it exactly four hydrogen mass units heavier than its non-deuterated counterpart . It is primarily used in mass spectrometry to facilitate the identification of crosslinked peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deuterated Crosslinker BS2G-d4 involves the incorporation of deuterium atoms into the chemical structure of the crosslinker. The compound is synthesized by reacting deuterated succinic anhydride with sulfo-N-hydroxysuccinimide (sulfo-NHS) in the presence of a suitable base . The reaction typically occurs in an aqueous medium at a controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in powder form and stored under dry conditions at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Deuterated Crosslinker BS2G-d4 primarily undergoes amine-reactive crosslinking reactions. It contains sulfo-NHS ester groups that react efficiently with primary amines (—NH2) at pH 7-9 to form stable amide bonds . This reaction is non-cleavable, meaning the formed crosslinks are stable and irreversible.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, typically found in the side chains of lysine residues and the N-terminus of polypeptides . The reaction conditions usually involve an aqueous buffer solution with a pH range of 7-9 to facilitate the formation of amide bonds.
Major Products Formed
The major products formed from the reactions of this compound are crosslinked peptides and proteins. These crosslinked products are used in mass spectrometry to identify protein-protein interactions and to study the spatial relationships within protein structures .
科学的研究の応用
Deuterated Crosslinker BS2G-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular ruler to estimate spatial relationships in protein structure-function studies.
Medicine: Helps in the structural analysis of proteins, which can aid in drug discovery and development.
Industry: Used in the production of high-quality reagents for protein labeling and crosslinking.
作用機序
The mechanism of action of Deuterated Crosslinker BS2G-d4 involves the formation of stable amide bonds between the sulfo-NHS ester groups and primary amines in proteins . This crosslinking reaction results in the covalent attachment of proteins, which can then be analyzed using mass spectrometry. The distinctive mass patterns generated by the deuterated and non-deuterated versions of the crosslinker enable the unambiguous identification of crosslinked peptides .
類似化合物との比較
Deuterated Crosslinker BS2G-d4 is unique due to its deuterium labeling, which provides a distinct mass difference that aids in the identification of crosslinked peptides. Similar compounds include:
BS2G-d0: The non-deuterated version of BS2G-d4, containing ordinary hydrogen atoms.
BS3-d4: Another deuterated crosslinker with a different spacer arm length.
DSSO: A disuccinimidyl sulfoxide crosslinker that is MS-cleavable.
These compounds share similar amine-reactive properties but differ in their spacer arm lengths, cleavability, and specific applications in mass spectrometry and protein analysis .
特性
分子式 |
C13H12N2Na2O14S2 |
|---|---|
分子量 |
534.4 g/mol |
IUPAC名 |
disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;; |
InChIキー |
JINCQYPCQMBZSX-SNSYAXNKSA-L |
異性体SMILES |
[2H]C([2H])(CC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


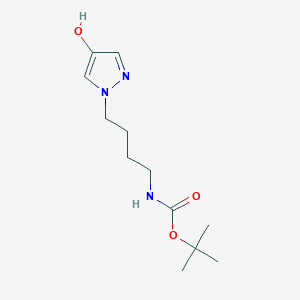
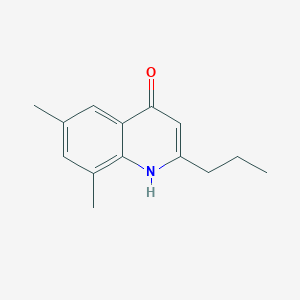
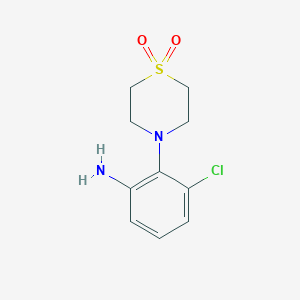

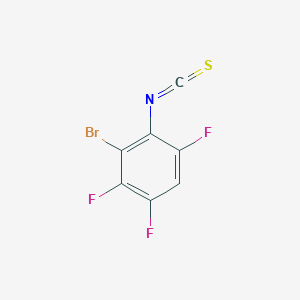
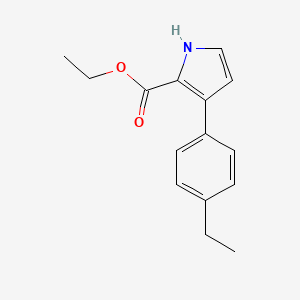
![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)
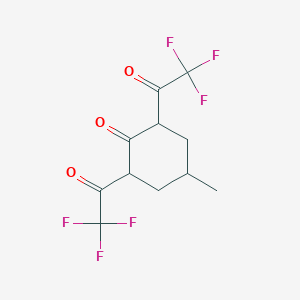
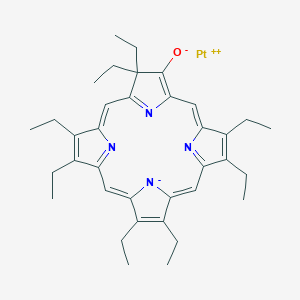
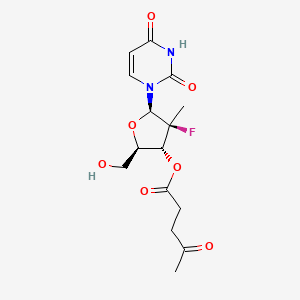
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
